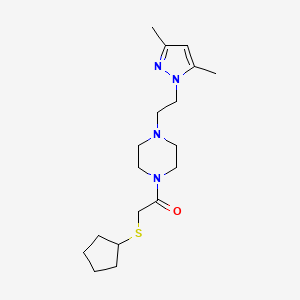

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4OS/c1-15-13-16(2)22(19-15)12-9-20-7-10-21(11-8-20)18(23)14-24-17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYBCQJGAGVCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CSC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone involves several steps. Initially, the cyclopentylthio group is introduced through a substitution reaction. The piperazinyl moiety is then synthesized, followed by the attachment of the pyrazole ring. Each step requires specific reagents and conditions, such as solvents, temperatures, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial production methods: : Industrial-scale production of this compound may involve optimizing the synthetic routes to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of reactions it undergoes: : 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions used in these reactions: : Typical reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Conditions like temperature, pH, and solvent choice are crucial for these reactions.

Major products formed from these reactions: : The major products depend on the specific reactions performed. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines. Substitution reactions might produce various derivatives based on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. The pyrazole component is known for its ability to inhibit specific kinases involved in cancer progression. A study demonstrated that derivatives of pyrazole showed effective inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in targeted cancer therapies .

2. Neuropharmacology

The piperazine structure is often associated with neuroactive compounds. Preliminary studies have shown that related compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to potential applications in treating neuropsychiatric disorders such as depression and anxiety .

3. Antimicrobial Properties

The thioether functional group present in the compound contributes to its antimicrobial activity. Research has highlighted the efficacy of thioether-containing compounds against a range of bacterial strains, indicating a possible role in developing new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its functional groups that allow for copolymerization reactions. For instance, it can be utilized in the synthesis of novel materials with tailored properties for applications in coatings and adhesives .

2. Nanotechnology

In nanomedicine, lipid nanoparticles incorporating similar structures have shown promise for delivering therapeutic agents effectively to target sites within the body. The ability to modify the surface properties of these nanoparticles using compounds like 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone enhances their biocompatibility and targeting capabilities .

Case Studies

Mechanism of Action

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone exerts its effects through interactions with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby influencing biological pathways. Understanding the precise mechanism requires detailed studies on its binding affinities, molecular docking, and structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, primarily through the piperazine-ethanone core or pyrazole substituents:

Key Comparative Insights

Substituent Impact on Bioactivity: The diazenylpyrazole derivatives (e.g., compound 22 in ) exhibit broad-spectrum antibacterial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli), attributed to the electron-withdrawing diazenyl group enhancing target binding . Tetrazolylthio analogs () show antiproliferative activity, suggesting that sulfur-containing substituents at the ethanone position are critical for cytotoxicity .

Synthetic Methodologies: The target compound’s synthesis likely parallels ’s procedure, where bromoethanone intermediates react with thiols (e.g., tetrazole-5-thiol) under basic conditions . However, substituting tetrazole with cyclopentylthio would require optimizing reaction conditions for steric hindrance.

The target compound’s 3,5-dimethylpyrazole substituent may instead stabilize hydrophobic interactions.

Piperazine Role: Piperazine-ethanone scaffolds (common across all analogs) enhance solubility and serve as flexible linkers for attaching pharmacophores. For example, in , the piperazine connects a triazolylphenylamino pyrimidine to an ethanone group, enabling kinase inhibition .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a complex structure that incorporates a cyclopentylthio group, a piperazine moiety, and a 3,5-dimethyl-1H-pyrazole unit. This combination suggests potential interactions with various biological targets.

Molecular Formula : The molecular formula can be deduced from its structure, indicating it consists of carbon, hydrogen, nitrogen, and sulfur atoms.

Pharmacological Properties

- Antidepressant Activity : Compounds containing piperazine and pyrazole moieties have been studied for their antidepressant effects. They are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Effects : Similar derivatives have shown promise in reducing anxiety symptoms in preclinical models. The structural components may enhance binding to serotonin receptors or other neuropharmacological targets.

- Antimicrobial Activity : Some related compounds exhibit antibacterial and antifungal properties. The presence of sulfur in the cyclopentylthio group may contribute to these effects through mechanisms that disrupt microbial cell membranes.

- Receptor Binding : The piperazine ring is known for its ability to bind to various receptors including dopamine and serotonin receptors, which are crucial in mood regulation.

- Inhibition of Enzymes : Compounds with similar structures have been reported to inhibit enzymes such as phosphodiesterases (PDEs), which play a role in cellular signaling pathways.

Toxicological Considerations

While some derivatives show promising biological activity, toxicity profiles must be assessed to ensure safety. Compounds with similar structures may exhibit side effects such as:

- CNS Effects : Drowsiness or sedation due to central nervous system interaction.

- Gastrointestinal Disturbances : Nausea or changes in appetite.

Case Studies

- Preclinical Studies : Investigations into similar piperazine derivatives have indicated significant efficacy in animal models for depression and anxiety disorders. These studies often utilize behavioral assays to measure outcomes.

- Clinical Trials : While specific clinical data on this compound may be limited, analogous compounds have progressed through various phases of clinical trials, demonstrating potential for therapeutic use in psychiatric disorders.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(cyclopentylthio)-1-[4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl]ethanone, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, starting with cyclopentylthio introduction via nucleophilic substitution (e.g., reacting cyclopentanethiol with α-bromoacetophenone derivatives). Subsequent steps include coupling the piperazine moiety and introducing the pyrazole group through hydrazine cyclization .

- Characterization : Intermediates are monitored via TLC for progress. Final characterization employs ¹H/¹³C NMR to confirm substituent connectivity, IR spectroscopy for functional groups (e.g., C=O at ~1690 cm⁻¹), and mass spectrometry (EI-MS or ESI-MS) for molecular ion verification .

Q. How can researchers optimize reaction conditions for synthesizing the pyrazole-piperazine core?

- Methodology : Optimize temperature (reflux in ethanol or DMF), solvent polarity, and catalysts (e.g., K₂CO₃ for SN2 reactions). For pyrazole formation, use acetylacetone and hydrazine hydrate under acidic conditions .

- Data-Driven Approach : Reaction yields improve with longer reaction times (12–24 hours) and controlled stoichiometry (3:1 hydrazine:ketone ratio) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Techniques :

- HPLC : Purity analysis (>95% threshold for biological assays) .

- X-ray Crystallography (if applicable): Resolve stereochemistry; SHELX software (e.g., SHELXL) refines crystal structures .

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content within ±0.4% of theoretical) .

Advanced Research Questions

Q. How does the compound’s solubility and stability vary under physiological conditions, and what formulation strategies mitigate degradation?

- Solubility : LogP values (calculated via ChemDraw) predict lipophilicity. Experimental solubility in DMSO (>10 mM) and PBS (<0.1 mM) guide formulation .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via LC-MS. Lyophilization or PEG-based nanoemulsions enhance shelf life .

Q. What structure-activity relationship (SAR) insights explain its biological activity against microbial targets?

- SAR Findings :

-

Pyrazole Ring : 3,5-Dimethyl groups enhance hydrophobic interactions with bacterial enzymes (e.g., DNA gyrase) .

-

Piperazine Linker : Flexibility improves binding to Gram-negative efflux pumps .

-

Biological Data : Compound analogues show MIC values of 2–8 µg/mL against S. aureus and E. coli (Table 1) .

Table 1 : Antimicrobial Activity of Analogues (MIC, µg/mL)

Compound S. aureus E. coli C. albicans 22 2.0 4.0 8.0 28 8.0 16.0 16.0

Q. How can computational modeling predict binding modes with neurological targets (e.g., acetylcholinesterase)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate interactions between the cyclopentylthio group and enzyme hydrophobic pockets.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across similar compounds?

- Case Study : Discrepancies in antifungal activity (e.g., compound 22 vs. 28 ) may arise from substituent electronic effects.

- Resolution :

Re-test under standardized CLSI protocols.

Perform metabolomic profiling to identify off-target effects .

Methodological Guidelines

- Synthesis : Prioritize stepwise coupling to avoid side products (e.g., thiourea formation).

- Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

- Data Reporting : Use CONSORT-like guidelines for reproducibility (detailed SI in supplementary files).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.